molecular formula C10H14N2O3S B2842303 4-[1-(hydroxyimino)ethyl]-N,N-dimethylbenzene-1-sulfonamide CAS No. 565180-18-9

4-[1-(hydroxyimino)ethyl]-N,N-dimethylbenzene-1-sulfonamide

Cat. No. B2842303
CAS RN: 565180-18-9
M. Wt: 242.29
InChI Key: DZZBFGKTHVZPBT-UHFFFAOYSA-N
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Description

“4-[1-(hydroxyimino)ethyl]-N,N-dimethylbenzene-1-sulfonamide” is a chemical compound with the CAS Number: 565180-18-9 . It has a molecular weight of 242.3 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14N2O3S/c1-8(11-13)9-4-6-10(7-5-9)16(14,15)12(2)3/h4-8H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 242.3 . It is a solid substance that is typically stored at room temperature .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

properties

IUPAC Name

4-[(E)-N-hydroxy-C-methylcarbonimidoyl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-8(11-13)9-4-6-10(7-5-9)16(14,15)12(2)3/h4-7,13H,1-3H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZBFGKTHVZPBT-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC=C(C=C1)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-(hydroxyimino)ethyl]-N,N-dimethylbenzene-1-sulfonamide

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